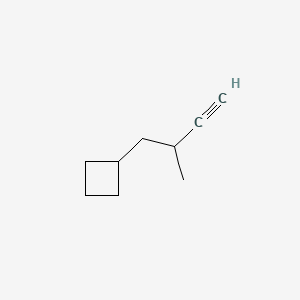
(2-Methylbut-3-yn-1-yl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylbut-3-yn-1-yl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain associated with their small size. The presence of the (2-Methylbut-3-yn-1-yl) group adds further complexity to the molecule, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-1-yl)cyclobutane can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diene, under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as transition metal complexes, may also be employed to enhance the efficiency of the cyclization process.
化学反応の分析
Types of Reactions
(2-Methylbut-3-yn-1-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, such as chlorine or bromine, and nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst, such as iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated cyclobutanes, substituted cyclobutanes.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with biological targets, such as enzymes or receptors.
Medicine: The compound may be explored for its potential therapeutic applications. Its unique structure may allow for the development of novel drugs with specific mechanisms of action.
Industry: The compound can be used in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and materials. Its unique properties may enhance the performance of these products.
作用機序
The mechanism of action of (2-Methylbut-3-yn-1-yl)cyclobutane depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The compound’s unique structure may allow it to bind to specific sites on these targets, influencing their function and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
Cyclobutane: A simple four-membered ring structure without any substituents.
Methylcyclobutane: A cyclobutane ring with a methyl group attached.
But-3-yn-1-ylcyclobutane: A cyclobutane ring with a but-3-yn-1-yl group attached.
Uniqueness
(2-Methylbut-3-yn-1-yl)cyclobutane is unique due to the presence of both the cyclobutane ring and the (2-Methylbut-3-yn-1-yl) group. This combination of structural features imparts distinct chemical properties to the compound, making it an interesting subject for research and industrial applications. The presence of the alkyne group in the (2-Methylbut-3-yn-1-yl) moiety adds further reactivity, allowing for a wide range of chemical transformations.
特性
分子式 |
C9H14 |
|---|---|
分子量 |
122.21 g/mol |
IUPAC名 |
2-methylbut-3-ynylcyclobutane |
InChI |
InChI=1S/C9H14/c1-3-8(2)7-9-5-4-6-9/h1,8-9H,4-7H2,2H3 |
InChIキー |
GHALBDKPXWKHJS-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


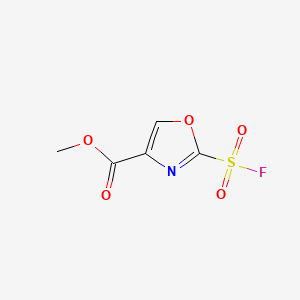
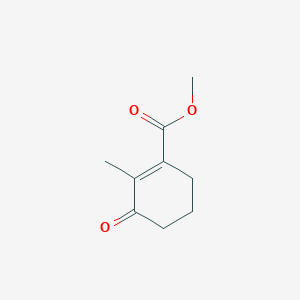
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
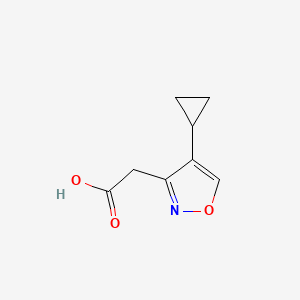
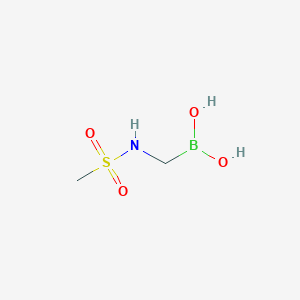
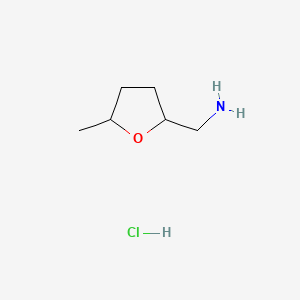
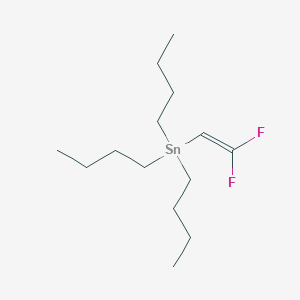
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
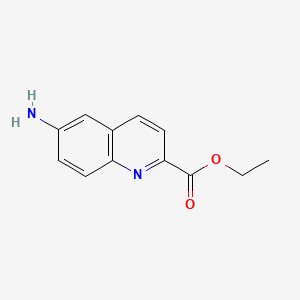
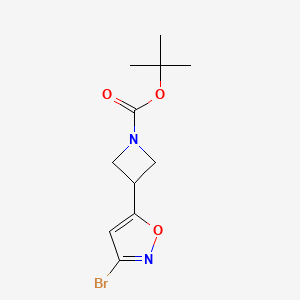
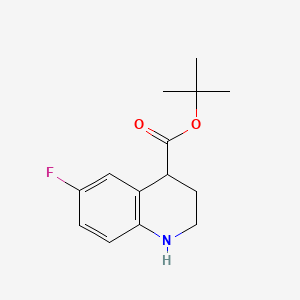
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
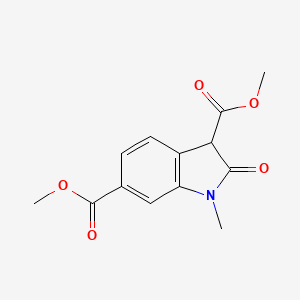
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
